N-(3-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by:
- A 3-fluorophenyl group linked to an acetamide backbone.
- A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
- A sulfanyl (-S-) bridge connecting the imidazole to the acetamide moiety.
- A [(4-methylphenyl)methyl]carbamoyl side chain at position 1 of the imidazole.
Properties
IUPAC Name |
2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-15-5-7-16(8-6-15)10-24-20(29)12-27-19(13-28)11-25-22(27)31-14-21(30)26-18-4-2-3-17(23)9-18/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGTDQNBJVKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Key Insight : The imidazole core in the target compound offers a balance of aromaticity and hydrogen-bonding capacity, distinguishing it from oxadiazole-based analogues like 8g , which may exhibit reduced polar interactions .
Substituent Variations
Impact on Properties :
- The 3-fluorophenyl group in the target compound may enhance lipid solubility compared to 4-methylphenyl in CM614162, favoring blood-brain barrier penetration .
Enzyme Inhibition Potential
- Compounds with imidazole cores (e.g., Target Compound, F711-0186) show promise in enzyme inhibition due to imidazole’s ability to coordinate metal ions (e.g., zinc in metalloproteases) .
- Compound 8g (oxadiazole core) demonstrated enzyme inhibition in screening assays, but its mechanism likely differs from imidazole derivatives .
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